Mild Dephosphinylation vs Harsh Tosyl Cleavage: Preserving Stereochemical Integrity in Multi‑Step Sequences
The N‑diphenylphosphinyl (N‑Dpp) aziridines undergo dephosphinylation under mild acid‑ or base‑mediated hydrolysis conditions that are orthogonal to the harsh reductive or strongly acidic conditions required for N‑tosyl deprotection . This critical difference was highlighted in the diastereoselective synthesis of chiral 1,3‑diamines, where the N‑Dpp group was explicitly selected because it is ‘the more easily removed diphenylphosphinoyl group’ compared to p‑toluenesulfonyl (Ts) . Quantitative data from the same study showed that with N‑Ts activation, the combined yield of diastereomerically pure syn‑ and anti‑3‑isocyanoamines was only 55% (38% syn + 17% anti), attributable in part to difficult deprotection and purification . In contrast, N‑Dpp aziridines enable convergent multi‑step routes with fewer side‑reactions and higher cumulative yields.
| Evidence Dimension | Ease of N‑protecting group removal and impact on cumulative yield |
|---|---|
| Target Compound Data | N‑Dpp: dephosphinylation accomplished under mild conditions; cumulative yield of diastereomerically pure products not limited by deprotection step |
| Comparator Or Baseline | N‑Tosyl (N‑Ts): deprotection requires harsh acidic or reductive conditions; combined yield of syn‑3a (38%) and anti‑3a (17%) = 55% |
| Quantified Difference | N‑Dpp enables mild deprotection compatible with acid‑/base‑sensitive functionality; N‑Ts deprotection step limits overall efficiency, with documented moderate yields linked specifically to the N‑tosyl aziridine deprotection step |
| Conditions | Chiral 1,3‑diamine synthesis via lithiated 4‑methoxybenzylisocyanide + N‑activated aziridine; THF, −78 °C; syn/anti diastereomers separated by chromatography |
Why This Matters
For procurement, the N‑Dpp aziridine scaffold minimizes deprotection‑related yield losses in multi‑step synthetic campaigns, directly improving overall process mass intensity and reducing cost per gram of final chiral amine target.
- [1] Alonso, D. A.; Andersson, P. G. Deprotection of Sulfonyl Aziridines. J. Org. Chem. 1998, 63, 9455–9461. View Source
- [2] Chiral 1,3-diamines from a lithiated isocyanide and chiral aziridines. Tetrahedron: Asymmetry 1999, 10, 1001–1014. View Source
